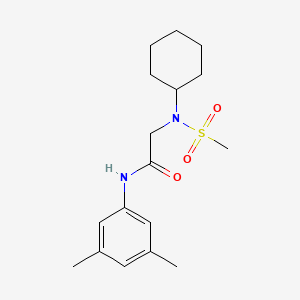
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 352.3 g/mol.
作用機序
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix proteins. This compound binds to the active site of MMPs and prevents their activity, thereby reducing the degradation of extracellular matrix proteins. This leads to the suppression of various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to inhibit the proliferation and migration of endothelial cells, which are involved in angiogenesis. Moreover, this compound has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been found to exhibit good stability in various solvents and under different pH conditions. However, this compound has certain limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, this compound has a short half-life, which limits its effectiveness in vivo.
将来の方向性
Several future directions can be explored in the field of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide research. One of the potential areas of research is the development of this compound derivatives that exhibit better pharmacological properties such as increased solubility and longer half-life. Another area of research is the investigation of this compound's potential as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the use of this compound in combination with other therapeutic agents can also be explored to enhance its effectiveness.
合成法
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylthiazole with 5-bromo-2,3,4-trimethylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in dichloromethane as a solvent and is followed by purification through column chromatography. The yield of this compound obtained through this method is approximately 50%.
科学的研究の応用
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix and are involved in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. This compound has also been shown to inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-7-6-19-14(16-7)17-13(18)11-5-12(15)10(4)8(2)9(11)3/h5-6H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGOXCCYBOWUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)

